Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester is an organic compound with the molecular formula C16H12O2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a phenylethynyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester typically involves the esterification of 4-[(phenylethynyl)sulfonyl]benzoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylethynyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-[(phenylethynyl)sulfonyl]benzoic acid.
Reduction: Formation of 4-[(phenylethynyl)sulfonyl]benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(phenylethynyl)benzoate: Similar structure but lacks the sulfonyl group.
Methyl 4-methylbenzoate: Similar ester functionality but with a methyl group instead of the phenylethynyl group.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the phenylethynyl group.
Uniqueness
Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester is unique due to the presence of both the phenylethynyl and sulfonyl groups. These functional groups impart distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
648436-60-6 |
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Molecular Formula |
C16H12O4S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 4-(2-phenylethynylsulfonyl)benzoate |
InChI |
InChI=1S/C16H12O4S/c1-20-16(17)14-7-9-15(10-8-14)21(18,19)12-11-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
ZZDIZLIFMBLFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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